1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol
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Overview
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a 5-bromo-2-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1-[(2-methoxyphenyl)methyl]piperidin-4-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-one.
Reduction: 1-[(2-Methoxyphenyl)methyl]piperidin-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of receptor-ligand interactions due to its structural similarity to certain neurotransmitters.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-[(2-Methoxyphenyl)methyl]piperidin-4-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
1-[(5-Bromo-2-hydroxyphenyl)methyl]piperidin-4-ol: The presence of a hydroxyl group instead of a methoxy group can influence its solubility and reactivity.
Uniqueness: 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of substituents can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-17-13-3-2-11(14)8-10(13)9-15-6-4-12(16)5-7-15/h2-3,8,12,16H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLALHFSFWJUVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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